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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745

An In-Depth Technical Guide to the Molecular Structure of 2-Chlorooxazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal
chemistry and materials science. As a privileged scaffold, the oxazolo[4,5-b]pyridine core is
featured in molecules with diverse biological activities, including antibacterial and anticancer
properties. The 2-chloro substituent serves as a versatile synthetic handle, enabling the
development of compound libraries for drug discovery through various substitution reactions.
This technical guide provides a comprehensive analysis of the molecular structure of 2-
Chlorooxazolo[4,5-b]pyridine, integrating insights from synthetic chemistry, spectroscopic
analysis, and computational modeling. We will explore the causality behind its synthesis, the
detailed elucidation of its structure through modern analytical techniques, and the implications
of its structural and electronic properties on its reactivity and utility as a key building block for
novel chemical entities.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine ring gives rise to a class of heterocyclic
compounds known as oxazolopyridines. These scaffolds are bioisosteres of purines, allowing
them to interact with a wide range of biological targets.[1] The specific isomer, oxazolo[4,5-
b]pyridine, has garnered substantial attention due to its presence in pharmacologically active
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agents.[2] The core structure consists of a pyridine ring fused to an oxazole ring across the 4
and 5 positions.

The introduction of a chlorine atom at the 2-position of this scaffold yields 2-
Chlorooxazolo[4,5-b]pyridine, a compound that is not only a subject of structural interest but
also a pivotal intermediate in synthetic chemistry. The chlorine atom activates the C2 position
for nucleophilic substitution, providing a direct route to introduce diverse functional groups and
build molecular complexity. Understanding the precise molecular structure and electronic
properties of this precursor is paramount for designing rational synthetic strategies and
predicting the behavior of its derivatives. This guide aims to provide a senior scientist's
perspective on the structural characterization and synthetic utility of this important molecule.

Core Physicochemical and Structural Properties

A precise understanding of a molecule begins with its fundamental properties. For 2-
Chlorooxazolo[4,5-b]pyridine, these are summarized below.

Property Value Source

2-chloro-[3][4]oxazolo[4,5-

IUPAC Name o N/A
b]pyridine

CAS Number 325976-45-2 [3][5]

Molecular Formula CeH3CIN20 [3][6]

Molecular Weight 154.55 g/mol [31[6]

Canonical SMILES CIC1=NC2=NC=CC=C201 [3]
Expected to be a solid at room

Appearance N/A
temperature

Inert atmosphere, store in
Storage [3]
freezer, under -20°C

Synthesis and Mechanistic Insights

The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclization of
a suitably substituted pyridine precursor. A logical and efficient pathway to 2-
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Chlorooxazolo[4,5-b]pyridine involves the condensation and subsequent cyclization of 2-
amino-3-hydroxypyridine with a source of the C2-chloro-carbon atom.

Rationale for Synthetic Strategy

The chosen strategy is based on established methods for forming oxazole rings fused to
aromatic systems.[7][8] The key precursor, 2-amino-3-hydroxypyridine, possesses the
necessary vicinal amino and hydroxyl groups on the pyridine ring. The amino group acts as a
nucleophile to attack an electrophilic carbonyl carbon, while the hydroxyl group facilitates the
subsequent ring-closing dehydration to form the stable, aromatic oxazole ring. Using a reagent
like phosgene (or a safer equivalent such as triphosgene) provides the carbonyl group and the
chlorine atom at the C2 position in a single, efficient step.

Experimental Protocol: Synthesis of 2-
Chlorooxazolo[4,5-b]pyridine

This protocol is a representative method based on established chemical principles. Appropriate
safety precautions, including working in a well-ventilated fume hood and using personal
protective equipment, are mandatory.

o Reaction Setup: To a stirred, cooled (0 °C) solution of 2-amino-3-hydroxypyridine (1.0 eq) in
a suitable aprotic solvent (e.qg., dry tetrahydrofuran), add a non-nucleophilic base such as
triethylamine (2.2 eq).

o Addition of Reagent: Slowly add a solution of triphosgene (0.4 eq) in the same solvent to the
reaction mixture, maintaining the temperature at 0 °C. The triphosgene serves as a safer in-
situ source of phosgene.

» Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Workup: Upon completion, quench the reaction by the slow addition of water. Extract the
agueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and filter.

 Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel to yield 2-Chlorooxazolo[4,5-b]pyridine.
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Caption: Synthetic workflow for 2-Chlorooxazolo[4,5-b]pyridine.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides the definitive confirmation of a molecule's structure. While
specific experimental data for the title compound is proprietary to chemical suppliers,[3] a
detailed analysis can be performed based on established principles for similar heterocyclic
systems.[9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three
distinct signals corresponding to the three protons on the pyridine ring should be observed in
the aromatic region (typically & 7.0-8.5 ppm). The coupling patterns (doublets and a doublet
of doublets) will be characteristic of a 2,3-disubstituted pyridine system, allowing for
unambiguous assignment of each proton.

e 13C NMR: The carbon NMR spectrum should display six signals for the six unique carbon
atoms in the molecule. The carbon at the C2 position, bonded to both a chlorine and a
nitrogen atom, is expected to be significantly downfield (likely > & 150 ppm). The remaining
five carbons of the fused aromatic system will appear in the typical range of 6 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected
vibrational frequencies include:

e ~1620-1580 cm~1: C=N stretching vibrations from both the oxazole and pyridine rings.
e ~1500-1400 cm~: Aromatic C=C stretching vibrations.
e ~1250-1100 cm~1: C-O stretching within the oxazole ring.

e ~800-700 cm~1: C-ClI stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

» Molecular lon (M+): The electron impact (EI) mass spectrum will show a characteristic
molecular ion peak. Due to the presence of chlorine, this peak will be split into two signals,
[M]* and [M+2]*, in an approximate 3:1 ratio, corresponding to the natural abundance of the
35Cl and 3’Cl isotopes.

o Fragmentation: Plausible fragmentation pathways include the loss of a chlorine radical (-Cl)
and the cleavage of the oxazole ring.
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¢ bredicted :

Technique Expected Observations

3 signals in the aromatic region (o 7.0-8.5 ppm)
1H NMR with characteristic splitting for a 2,3-
disubstituted pyridine.

6 signals, with the C2 carbon significantly

13C NMR

downfield (>150 ppm).

~1600 (C=N), ~1450 (C=C), ~1200 (C-0O), ~750
IR (cm™1) (c-Cl)

Molecular ion peak cluster (M+, M+2) at m/z 154
MS (EI)

and 156 in a ~3:1 ratio.

Crystallographic and Computational Analysis

While a published crystal structure for 2-Chlorooxazolo[4,5-b]pyridine is not available,
significant insights can be drawn from related compounds and computational modeling.

Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies on derivatives, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-
b]pyridines, have confirmed the essential planarity of the fused oxazolo[4,5-b]pyridine ring
system.[11] This planarity is a consequence of its aromatic character. In the solid state, such
planar heterocyclic molecules tend to pack in a stacked arrangement, often stabilized by 1t-1t
interactions. Understanding these packing forces is crucial in materials science and for
predicting the solubility and crystal habits of drug candidates.

Computational Modeling and Electronic Structure

Density Functional Theory (DFT) calculations are powerful tools for probing molecular structure
and reactivity. For 2-Chlorooxazolo[4,5-b]pyridine, DFT analysis would reveal:

o Optimized Geometry: Confirmation of the planar structure with precise bond lengths and
angles.
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» Electrostatic Potential (ESP) Map: The ESP map would show regions of high and low
electron density. The nitrogen atoms would be regions of negative potential (nucleophilic),
while the C2 carbon, influenced by the electronegative chlorine and adjacent nitrogen, would
be a site of positive potential, confirming its susceptibility to nucleophilic attack.

o Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the
molecule's electronic behavior. The LUMO is expected to have a significant coefficient on the
C2 carbon, further indicating its electrophilic nature.

Molecular Structure
(Planar Fused Rings)

etermines
Electronic Properties
(ESP, HOMO/LUMO)
ictates
Chemical Reactivity
(Electrophilic C2 Position)
nables

Synthetic Utility
(Building Block for Nucleophilic Substitution)

Click to download full resolution via product page
Caption: Relationship between structure, electronics, and reactivity.

Reactivity and Synthetic Utility

The molecular structure of 2-Chlorooxazolo[4,5-b]pyridine directly governs its chemical
reactivity, making it a valuable building block in synthetic organic chemistry.
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Analysis of Reactivity

The key to the molecule’s utility is the chloro-substituent at the C2 position. This position is
analogous to the 2-position of 2-chloropyridine, which is well-known to be susceptible to
nucleophilic aromatic substitution (SrAr). The reaction is facilitated by the electron-withdrawing
nature of the adjacent nitrogen atoms in both the oxazole and pyridine rings, which stabilize the
negatively charged Meisenheimer intermediate formed during the substitution process.

Application in Nucleophilic Aromatic Substitution (SnAr)

2-Chlorooxazolo[4,5-b]pyridine can react with a wide array of nucleophiles, including amines,
alcohols, and thiols, to displace the chloride ion. This provides a straightforward and powerful
method for introducing diverse side chains and building a library of derivatives.

Sample Protocol: Amination of 2-Chlorooxazolo[4,5-
b]pyridine

e Reaction Setup: In a sealed reaction vessel, combine 2-Chlorooxazolo[4,5-b]pyridine (1.0
eq), the desired primary or secondary amine (1.2-1.5 eq), and a suitable base (e.g., K2COs
or DIPEA, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.

o Heating: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by
TLC or LC-MS.

o Workup and Purification: After completion, cool the reaction, dilute with water, and extract the
product with an organic solvent. The crude product is then purified by chromatography or
recrystallization to yield the 2-amino-oxazolo[4,5-b]pyridine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12366517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12366517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12366517/
https://www.researchgate.net/publication/321893113_One_pot_synthesis_X-ray_crystal_structure_of_2-2'-hydroxyphenyloxazolo45-bpyridine_derivatives_and_studies_of_their_optical_properties
https://www.benchchem.com/product/b1370745#molecular-structure-of-2-chlorooxazolo-4-5-b-pyridine
https://www.benchchem.com/product/b1370745#molecular-structure-of-2-chlorooxazolo-4-5-b-pyridine
https://www.benchchem.com/product/b1370745#molecular-structure-of-2-chlorooxazolo-4-5-b-pyridine
https://www.benchchem.com/product/b1370745#molecular-structure-of-2-chlorooxazolo-4-5-b-pyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1370745?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

